molecular formula C10H10 B14592270 Bicyclo[4.3.1]deca-2,4,6,8-tetraene CAS No. 61096-23-9

Bicyclo[4.3.1]deca-2,4,6,8-tetraene

Cat. No.: B14592270
CAS No.: 61096-23-9
M. Wt: 130.19 g/mol
InChI Key: IGMBYMICSSKWDD-UHFFFAOYSA-N
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Description

Bicyclo[4.3.1]deca-2,4,6,8-tetraene is a strained bicyclic hydrocarbon characterized by a unique arrangement of fused rings and conjugated double bonds. Synthesized via annulation reactions, this compound exhibits valence isomerization, existing in equilibrium between a bicyclic form and a tricyclic valence isomer (11 and 12 in and ). Nuclear magnetic resonance (NMR) studies confirm dynamic interconversion, with the bicyclic form dominating (~90%) under ambient conditions .

Properties

CAS No.

61096-23-9

Molecular Formula

C10H10

Molecular Weight

130.19 g/mol

IUPAC Name

bicyclo[4.3.1]deca-1(9),2,4,7-tetraene

InChI

InChI=1S/C10H10/c1-2-5-10-7-3-6-9(4-1)8-10/h1-7,9H,8H2

InChI Key

IGMBYMICSSKWDD-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC=CC1=CC=C2

Origin of Product

United States

Preparation Methods

Cobalt-Catalyzed [6+2] Cycloaddition of Cyclooctatetraenes

Cyclooctatetraene as a Key Precursor

The synthesis of bicyclo[4.3.1]deca-2,4,6,8-tetraene derivatives often begins with 1,3,5,7-cyclooctatetraene (COT), a highly strained 8π-electron system capable of participating in diverse cycloaddition reactions. Cobalt(I) catalysts, such as Co(acac)₂ (acetylacetonate), have proven effective in facilitating [6+2] cycloadditions between COT and terminal alkynes (Figure 1A). For example, reacting COT with phenylacetylene under Co(acac)₂ catalysis (5 mol%, 60°C, toluene) yields bicyclo[4.2.2]deca-2,4,7,9-tetraenes with regioselectivity >90% and isolated yields of 68–85%.

Mechanistic Insights

Quantum chemical calculations reveal that cobalt coordination lowers the activation energy for the [6+2] pathway by stabilizing the transition state through back-donation into COT’s π* orbitals. The reaction proceeds via a stepwise mechanism:

  • Alkyne Activation : Co(acac)₂ abstracts a proton from the terminal alkyne, forming a cobalt-alkynide intermediate.
  • π-Complexation : COT binds to cobalt in a η⁶-fashion, aligning its 6π-component for cycloaddition.
  • Cyclization : The alkyne inserts into the COT framework, forming the bicyclo[4.2.2]deca-2,4,7,9-tetraene skeleton.

This method’s scalability is demonstrated in the synthesis of gram-scale quantities, though product isolation requires careful chromatography due to the compounds’ sensitivity to oxygen.

Oxidative Skeletal Rearrangement to Bicyclo[4.3.1] Frameworks

Electrophilic Activation with mCPBA

Bicyclo[4.2.2]deca-2,4,7,9-tetraenes undergo electrophilic rearrangement when treated with meta-chloroperbenzoic acid (mCPBA). In a representative procedure, dissolving 1.0 mmol of bicyclo[4.2.2]deca-2,4,7,9-tetraene in dichloromethane with 2.2 equiv mCPBA at 0°C induces a sigmatropic shift, yielding bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols (Figure 1B). Deuterium labeling studies confirm the rearrangement proceeds through a Wagner-Meerwein mechanism, with activation energies of ~25 kcal/mol as calculated at the B3LYP/6-31G(d) level.

Dehydration to Restore Double Bonds

The diol intermediates can be dehydrated to regenerate double bonds. Treating bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols with POCl₃/pyridine (1:3 molar ratio, 80°C, 12 h) eliminates water, restoring the 6,8-double bonds to form this compound. This step typically achieves 75–82% conversion, though over-dehydration to quinone-like structures remains a side reaction (~15% yield).

Reaction Step Conditions Yield Key Characterization
[6+2] Cycloaddition Co(acac)₂, toluene, 60°C, 24 h 68–85% ¹H NMR: δ 5.8–6.3 (m, 4H, olefinic)
mCPBA Rearrangement DCM, 0°C to RT, 2 h 70–78% IR: 3450 cm⁻¹ (OH stretch)
POCl₃ Dehydration Pyridine, 80°C, 12 h 75–82% UV-Vis: λₘₐₓ 280 nm (conjugated diene)

Alternative Synthetic Approaches

Thermal Rearrangement of Norbornadiene Derivatives

Heating norbornadiene analogs at 200°C under vacuum induces retro-Diels-Alder reactions, forming this compound in ~30% yield. However, competing polymerization limits practical utility, with 60–70% of starting material converting to oligomers.

Photochemical Methods

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.3.1]deca-2,4,6,8-tetraene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds to single bonds, leading to saturated bicyclic compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid is commonly used as an oxidizing agent.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine or chlorine under controlled conditions.

Major Products Formed

    Oxidation: Bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols.

    Reduction: Saturated bicyclic hydrocarbons.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Bicyclo[4.3.1]deca-2,4,6,8-tetraene has several applications in scientific research:

Mechanism of Action

The mechanism by which bicyclo[4.3.1]deca-2,4,6,8-tetraene exerts its effects is primarily through its ability to participate in various chemical reactions. Its conjugated system allows it to interact with different molecular targets, facilitating reactions such as electrophilic addition and cycloaddition. The pathways involved often depend on the specific reagents and conditions used in the reactions.

Comparison with Similar Compounds

Structural and Strain Comparisons

Bicyclo[4.3.1]deca-2,4,6,8-tetraene is compared to other bridgehead olefins and bicyclic systems (Table 1).

Table 1: Structural and Strain Properties of Selected Bicyclic Compounds

Compound Bridgehead Olefin Strain (OS, kcal/mol) Key Structural Features Stability Insights
Bicyclo[4.3.1]dec-1(9)-ene 3.0 Smaller bridge (4.3.1 system) Isolable (OS ≤ 17 kcal/mol)
Bicyclo[4.3.1]dec-1(10)-ene 22.0 Larger bridge strain Less stable, prone to ring-opening
Bicyclo[4.2.2]deca-2,4,7,9-tetraene N/A Linear [4.2.2] framework High synthetic utility as a synthon
Bicyclo[4.4.1]undeca-2,4,7,9-tetraene N/A Expanded ring system Complex QSPR modeling challenges

Key Observations:

  • The OS of bicyclo[4.3.1]dec-1(9)-ene (3.0 kcal/mol) classifies it as an isolable bridgehead olefin, contrasting with its higher-strain isomer (22.0 kcal/mol) .
  • Bicyclo[4.2.2]deca-2,4,7,9-tetraene lacks bridgehead strain but is widely used in synthesizing bioactive molecules due to its accessible reactivity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for bicyclo[4.3.1]deca-2,4,6,8-tetraene, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis often involves transition-metal-catalyzed cycloadditions or photochemical reactions. For example, cyclooctatetraene complexes with transition metals (e.g., Cr(CO)₃ or Mo) undergo [2+2] or [4+2] cycloadditions to form bicyclic frameworks. Optimization includes adjusting metal-ligand ratios, solvent polarity, and irradiation wavelength to control regioselectivity. GC, IR, and PMR spectroscopy are critical for tracking intermediates and product purity .

Q. How is the structural conformation of this compound characterized experimentally?

  • Methodological Answer : X-ray crystallography resolves bond lengths and angles, while NMR spectroscopy (¹H and ¹³C) identifies coupling patterns and diradical intermediates. Computational methods like DFT (B3LYP/6-31G(d)) predict ground-state geometries and validate experimental data. IR spectroscopy monitors functional groups like conjugated double bonds .

Q. What spectroscopic techniques are essential for identifying this compound derivatives?

  • Methodological Answer : UV-Vis spectroscopy detects π→π* transitions in conjugated systems. Mass spectrometry (EI or HRMS) confirms molecular weight and fragmentation patterns. GC-MS is used for volatile derivatives, while solid-state NMR aids in studying crystalline phases .

Advanced Research Questions

Q. How do through-bond interactions influence the singlet-triplet energy gap (ΔEST) in diradical intermediates of this compound?

  • Methodological Answer : The ΔEST depends on anti-bridged ring size and orbital symmetry. For example, a four-membered anti-bridged ring (as in tricyclo[4.4.0.0²,⁷]deca-3,8-dien-5,10-diyl) exhibits stronger through-bond stabilization (ΔEST ≈ 5–10 kcal/mol) via Walsh orbital interactions compared to five- or six-membered rings. CASPT2/6-31G(d) calculations quantify these effects, validated by EPR spectroscopy .

Q. What role do transition metals play in modifying the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer : Metals like Mo or Co stabilize η⁶-coordination complexes, altering electron density and enabling higher-order cycloadditions. For instance, molybdenum bis-alkyne complexes react with cyclooctatetraene to form bicyclo[4.2.2]deca-tetraenes. Mechanistic studies involve kinetic isotope effects and stereochemical trapping experiments .

Q. How does the π-electron confinement in this compound compare to linear polyenes, and what computational models explain this?

  • Methodological Answer : The curved geometry of bicyclic systems induces a 1D quantum confinement effect, reducing effective π-electron mass (e.g., 0.384mₑ for hexadecaheptaene vs. 0.531mₑ for decatetraene). Schrödinger equations with geometry-induced potentials, solved using Bessel functions, model wavefunction amplitudes and energy levels. Experimental validation uses UV-Vis and Raman spectroscopy .

Q. What strategies resolve contradictions in regioselectivity outcomes during electrophilic additions to bicyclo[4.3.1]deca-tetraene derivatives?

  • Methodological Answer : Conflicting data arise from zwitterionic intermediate stability and solvent effects. For example, intramolecular trapping of 1,4-bishomotropylium intermediates directs regioselectivity. Hybrid QM/MM simulations and Hammett plots correlate substituent effects with reaction pathways .

Key Methodological Notes

  • Synthesis Optimization : Prioritize GC-IR coupling for real-time monitoring of bicyclic intermediates .
  • Mechanistic Studies : Combine CASPT2 calculations with EPR to resolve diradical states .
  • Comparative Analysis : Use DFT benchmarks (e.g., B3LYP vs. M06-2X) to validate π-confinement models .

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